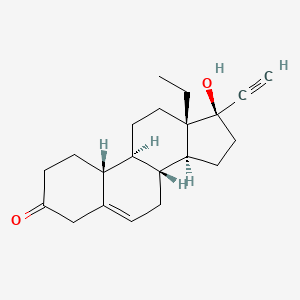

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel

Descripción general

Descripción

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel: is a synthetic steroidal compound that belongs to the class of progestins. It is structurally related to norgestrel, a widely used progestin in contraceptive formulations. This compound is characterized by its unique chemical structure, which includes a dehydro and dihydro modification, making it distinct from other progestins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

Dehydrogenation: Introduction of a double bond at the 5(6) position.

Reduction: Selective reduction of the 4(5) double bond to form the dihydro derivative.

Purification: The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated purification systems.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can further modify the double bonds or carbonyl groups present in the molecule.

Substitution: Various substitution reactions can occur, especially at the reactive sites such as the hydroxyl or carbonyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Chemistry:

- This compound serves as a reference for studying steroidal reactions and mechanisms. It is utilized in developing new synthetic methodologies, allowing chemists to explore reaction conditions and pathways specific to steroidal compounds.

-

Biology:

- In biological research, 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel is instrumental in studying the effects of progestins on cellular processes. It aids in understanding cell cycle regulation, apoptosis, and gene expression related to hormonal activity.

Medical Applications

- Hormone Replacement Therapy:

- Contraceptive Formulations:

-

Treatment of Hormone-related Disorders:

- Given its progestogenic properties, this compound could also be beneficial in treating conditions like endometriosis or uterine fibroids by modulating hormonal responses within target tissues.

Industrial Applications

-

Pharmaceutical Development:

- In the pharmaceutical industry, this compound is crucial for developing new contraceptive drugs and hormone therapies. Its distinct pharmacological properties make it a valuable candidate for innovative therapeutic solutions.

- Quality Control in Formulations:

Case Studies

-

Environmental Impact Assessments:

- Studies assessing the environmental impact of norgestrel formulations have shown that while levonorgestrel can induce masculinization in aquatic species at certain concentrations, the racemic mixture does not lead to complete sex reversal at similar exposure levels. This highlights the importance of understanding the ecological implications of hormonal compounds .

- Clinical Trials:

Mecanismo De Acción

The mechanism of action of 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel involves binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and cellular function. The compound exerts its effects by modulating the activity of various signaling pathways, including those involved in cell proliferation and differentiation.

Comparación Con Compuestos Similares

Norgestrel: A widely used progestin in contraceptives.

Levonorgestrel: Another synthetic progestin with a similar structure but different pharmacokinetic properties.

Desogestrel: A third-generation progestin with improved selectivity for progesterone receptors.

Uniqueness: 5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel is unique due to its dehydro and dihydro modifications, which may confer distinct pharmacological properties. These structural differences can influence its binding affinity, receptor selectivity, and metabolic stability, making it a valuable compound for research and therapeutic applications.

Actividad Biológica

5(6)-Dehydro-4(5)-dihydro D-(-)-Norgestrel is a synthetic progestin with significant biological activity, primarily studied for its applications in contraception and hormone replacement therapy. This article delves into its biological mechanisms, pharmacokinetics, and clinical implications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound is a derivative of norgestrel, characterized by the presence of a double bond at the 5(6) position and a reduced double bond at the 4(5) position. The synthesis typically involves:

- Dehydrogenation : Formation of the double bond at the 5(6) position.

- Reduction : Selective reduction of the 4(5) double bond.

- Purification : High-purity isolation through chromatographic techniques.

These steps are crucial for ensuring the compound's efficacy in biological applications.

This compound exerts its biological effects primarily through:

- Binding to Progesterone Receptors : The compound binds to progesterone receptors in target tissues, leading to activation and modulation of gene expression related to reproductive processes.

- Cell Cycle Regulation : It influences cell cycle progression and apoptosis in various cell types, particularly in reproductive tissues .

The modulation of signaling pathways involved in cell proliferation and differentiation is essential for its contraceptive effects.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

| Parameter | Value |

|---|---|

| Bioavailability | Approximately 95% |

| Plasma Protein Binding | ~98% (50% to albumin, 48% to SHBG) |

| Metabolism | Hepatic (via reduction, hydroxylation) |

| Elimination Half-life | 24 to 32 hours |

This profile indicates a high degree of absorption and extensive metabolism, which are critical for its effectiveness as a contraceptive agent .

Case Studies and Clinical Applications

-

Contraceptive Efficacy :

A study involving a dose of 1.0 mg demonstrated effective cycle control in women using D-norgestrel as an oral contraceptive. The results indicated a significant reduction in pregnancy rates among participants . -

Hormone Replacement Therapy :

Research has explored the potential of this compound in hormone replacement therapy, particularly for postmenopausal women. Its progestogenic activity helps mitigate endometrial hyperplasia associated with estrogen therapy . -

Thromboembolic Risks :

An extended case-control study highlighted an increased risk of venous thromboembolism (VTE) associated with transdermal contraceptive systems containing D-norgestrel. This finding underscores the importance of monitoring thromboembolic events in users .

Research Findings

Recent studies have focused on the compound's effects on various cellular processes:

- Gene Expression Modulation : Studies indicate that D-norgestrel can alter the expression of genes involved in inflammation and cell growth, contributing to its therapeutic effects.

- Endocrine Disruption Potential : Investigations into environmental impacts have shown that levonorgestrel, a related compound, can bioaccumulate in aquatic organisms, raising concerns about endocrine disruption in wildlife .

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,5,16-19,23H,3,6-13H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRBZVWRTAFWPO-XUDSTZEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=O)CC4=CCC3C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100021-05-4 | |

| Record name | delta5-Levonorgestrel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100021054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .DELTA.5-LEVONORGESTREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV7HH25Q8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.